N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide
Description
N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 1,4-diazaspiro[4.4]nona-1,3-diene core substituted with a thiophen-2-yl moiety at position 3 and a sulfanyl-linked acetamide group at position 2. The N-(4-chlorophenyl) group on the acetamide introduces an electron-withdrawing chlorine atom, which may enhance biological activity by influencing electronic properties .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS2/c20-13-5-7-14(8-6-13)21-16(24)12-26-18-17(15-4-3-11-25-15)22-19(23-18)9-1-2-10-19/h3-8,11H,1-2,9-10,12H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHDFQVKWCDKPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Thioether Formation: The thiophen-2-yl group is introduced via a nucleophilic substitution reaction.
Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic core or the acetamide group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen-2-yl group can yield sulfoxides or sulfones, while reduction of the acetamide group can produce amines.
Scientific Research Applications
N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
The target compound shares a 1,4-diazaspiro[4.4]nona-1,3-diene scaffold with other derivatives, but substituents on the spiro ring and acetamide group vary significantly. Key analogues include:
Key Observations:
- Substituent Effects: The thiophen-2-yl group in the target compound introduces sulfur-based π-electron density, which could enhance interactions with aromatic residues in enzymes . The 4-methylphenyl group in is electron-donating, which may reduce electrophilicity compared to halogenated analogues.
Biological Activity
N-(4-chlorophenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorophenyl group and a thiophenyl moiety linked through a sulfanyl bridge to a diazaspiro structure. This unique arrangement may contribute to its biological properties.
Biological Activity Overview
Research into the biological activity of this compound suggests several pharmacological effects:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the sulfanyl group is believed to enhance this activity.
- Anticancer Potential : Compounds with similar structural motifs have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and certain infections .
The biological mechanisms through which this compound exerts its effects include:
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Binding : The ability to bind to active sites of enzymes such as AChE suggests potential therapeutic applications in neurodegenerative diseases.
Case Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Study 1: Antimicrobial Efficacy
A series of experiments demonstrated that related compounds exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that compounds with similar structures induced apoptosis in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM .
Study 3: Enzyme Inhibition
The inhibition assays for AChE showed that certain derivatives achieved over 70% inhibition at concentrations below 0.5 mM, indicating strong potential for therapeutic use .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
